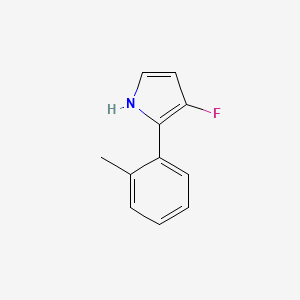

3-fluoro-2-(2-methylphenyl)-1H-pyrrole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-fluoro-2-(2-methylphenyl)-1H-pyrrole is a useful research compound. Its molecular formula is C11H10FN and its molecular weight is 175.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

One of the most significant applications of 3-fluoro-2-(2-methylphenyl)-1H-pyrrole is in medicinal chemistry. Its structural characteristics allow it to interact with various biological targets, making it a candidate for the development of novel therapeutic agents.

Antimicrobial and Anticancer Activities

Research has indicated that fluorinated pyrroles can exhibit antimicrobial and anticancer properties. For instance, studies have shown that this compound can inhibit specific enzymes involved in cancer cell proliferation.

Case Study: Antifungal Activity

In a comparative study on the antifungal efficacy against Rhizoctonia cerealis and Sclerotinia sclerotiorum, it was found that this compound exhibited over 90% inhibition against Rhizoctonia cerealis at concentrations as low as 50 μg/mL.

| Compound Name | Activity Against Fungi | Inhibition Rate (%) |

|---|---|---|

| This compound | Rhizoctonia cerealis | >90% |

| Other Pyrrole Derivatives | Sclerotinia sclerotiorum | >60% |

Materials Science

The unique electronic properties of this compound make it suitable for applications in materials science. Its derivatives are being explored for their potential use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Synthesis of Advanced Materials

The synthesis of advanced materials often involves the modification of pyrrole derivatives to enhance their conductivity and stability. Recent studies have focused on optimizing synthetic routes to produce these compounds efficiently.

Agriculture

In agricultural applications, fluorinated pyrroles are utilized as broad-spectrum insecticides. Their effectiveness against various pests makes them valuable in crop protection strategies.

Case Study: Insecticidal Activity

Research has demonstrated that derivatives of this compound can effectively control pest populations, thereby improving crop yields. For example, chlorfenapyr, a related fluorinated pyrrole derivative, has been widely used as an insecticide due to its efficacy against resistant pest strains.

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding how modifications to the pyrrole structure can influence biological activity. The introduction of electron-withdrawing groups like fluorine has been shown to enhance both antimicrobial and anticancer activities.

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution

This method involves reacting pyrrole with electrophiles such as halogenated aryl groups. For example, 4-fluoro-2-methylphenyl halides can undergo substitution with pyrrole under acidic or basic conditions. While not directly described for the target compound, this approach is feasible given the electron-rich nature of the pyrrole ring.

Conjugate Addition and Elimination

A two-step method involves:

-

Conjugate addition of pyrrole to β-fluoro-β-nitrostyrenes under solvent-free conditions, forming intermediates with fluorinated ethyl groups.

-

Base-induced elimination to remove nitrous acid, yielding fluorinated vinyl-pyrrole derivatives . This strategy could be adapted to introduce fluorine at the 3-position.

Hydrogenation Cyclization

A patent describes synthesizing pyrrole derivatives via hydrogenation cyclization of nitriles using Pd-C catalysts and molecular sieves . For example, starting from 2-fluoro-alpha-bromoacetophenone, cyclization under catalytic hydrogenation yields pyrrole-formaldehyde derivatives .

Fluorination Challenges

Fluorinating pyrrole rings is challenging due to competing side reactions. For instance, Selectfluor™ reagents can lead to fluorosulfonyl byproducts via nucleophilic attack on sulfur-containing groups . Optimal conditions (e.g., controlled temperature and catalysts) are critical to minimize undesired products.

Substitution Reactions

Substitution reactions often require alkaline catalysts (e.g., K₂CO₃) and solvents like ethyl acetate. For example, 2-fluoro-alpha-bromoacetophenone reacts with 3-oxo-propionitrile to form intermediates that cyclize into pyrroles .

Reaction Optimization and Yields

Structural and Functional Group Analysis

Propriétés

Formule moléculaire |

C11H10FN |

|---|---|

Poids moléculaire |

175.20 g/mol |

Nom IUPAC |

3-fluoro-2-(2-methylphenyl)-1H-pyrrole |

InChI |

InChI=1S/C11H10FN/c1-8-4-2-3-5-9(8)11-10(12)6-7-13-11/h2-7,13H,1H3 |

Clé InChI |

WBBGLNHLTIWUDB-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=CC=C1C2=C(C=CN2)F |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.